Pradefovir Mesylate

Vue d'ensemble

Description

Le pradefovir mésylate est un composé de petite molécule administré par voie orale qui appartient à une nouvelle série de prodrogues de phosphate et de phosphonate d'adéfovir. Il est principalement utilisé comme prodrogues pour Hepsera dans le traitement des infections par le virus de l'hépatite B (VHB). Le pradefovir mésylate est conçu pour cibler spécifiquement le foie, réduisant ainsi les risques pour les tissus externes, en particulier les reins, tout en améliorant les résultats thérapeutiques de l'adéfovir .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le pradefovir mésylate est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison diester phosphonate cyclique. La synthèse implique l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour garantir la stabilité et l'efficacité du produit final .

Méthodes de production industrielle : La production industrielle de pradefovir mésylate implique une synthèse chimique à grande échelle utilisant la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) pour la purification et la validation. Le procédé est conçu pour garantir un rendement et une pureté élevés du composé, ce qui le rend approprié pour les applications cliniques .

Analyse Des Réactions Chimiques

Types de réactions : Le pradefovir mésylate subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est activé par oxydation médiée par le cytochrome P-450 (CYP) 3A4, principalement exprimé dans le foie .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le pradefovir mésylate comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions sont soigneusement contrôlées pour garantir les transformations chimiques souhaitées .

Principaux produits formés : Le principal produit formé par l'oxydation du pradefovir mésylate est la 9-(2-phosphonylméthoxyethyl) adénine (PMEA), qui est la forme active du médicament. Ce produit présente une activité anti-VHB puissante .

4. Applications de la recherche scientifique

Le pradefovir mésylate a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les prodrogues de phosphate et de phosphonate.

Biologie : Étudié pour ses propriétés de ciblage du foie et sa capacité à se concentrer sélectivement dans le foie.

Médecine : Principalement utilisé dans le traitement de l'hépatite B chronique, démontrant une activité anti-VHB préclinique et clinique puissante.

Industrie : Employé dans le développement de nouvelles thérapies antivirales et de systèmes de délivrance de médicaments ciblant le foie

5. Mécanisme d'action

Le pradefovir mésylate est activé par oxydation médiée par le cytochrome P-450 (CYP) 3A4, qui est principalement exprimé dans le foie. Cette activation permet d'augmenter les concentrations du médicament actif, Hepsera, sélectivement dans le foie. Le composé inhibe la réplication du VHB en ciblant la polymérase virale, réduisant ainsi la charge virale et améliorant la fonction hépatique .

Composés similaires :

- Adéfovir dipivoxil

- Ténofovir disoproxil fumarate

- Entecavir

- Lamivudine

Comparaison : Le pradefovir mésylate est unique en sa capacité à cibler spécifiquement le foie, réduisant ainsi la néphrotoxicité et améliorant les résultats thérapeutiques par rapport à d'autres composés similaires. L'adéfovir dipivoxil, par exemple, est associé à des niveaux plus élevés de néphrotoxicité, tandis que le pradefovir mésylate offre une alternative plus sûre avec des propriétés de ciblage du foie améliorées .

Applications De Recherche Scientifique

Pradefovir mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phosphate and phosphonate prodrugs.

Biology: Investigated for its liver-targeting properties and its ability to selectively concentrate in the liver.

Medicine: Primarily used in the treatment of chronic hepatitis B, demonstrating potent preclinical and clinical anti-HBV activity.

Industry: Employed in the development of new antiviral therapies and liver-targeted drug delivery systems

Mécanisme D'action

Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation allows for increased concentrations of the active drug, Hepsera, selectively in the liver. The compound inhibits the replication of HBV by targeting the viral polymerase, thereby reducing viral load and improving liver function .

Comparaison Avec Des Composés Similaires

- Adefovir dipivoxil

- Tenofovir disoproxil fumarate

- Entecavir

- Lamivudine

Comparison: Pradefovir mesylate is unique in its ability to specifically target the liver, reducing nephrotoxicity and improving therapeutic outcomes compared to other similar compounds. Adefovir dipivoxil, for example, is associated with higher levels of nephrotoxicity, while this compound offers a safer alternative with enhanced liver-targeting properties .

Propriétés

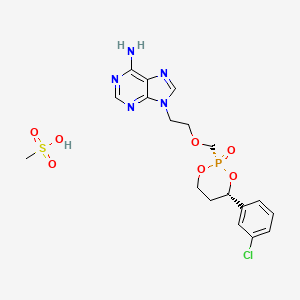

IUPAC Name |

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQUAHHUSMJUFV-HZPZRMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN5O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211558 | |

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver. | |

| Record name | Pradefovir mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

625095-61-6 | |

| Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradefovir Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradefovir mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRADEFOVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.